molecular formula C12H16O B058047 2-Allyl-6-isopropylphenol CAS No. 3354-56-1

2-Allyl-6-isopropylphenol

Cat. No. B058047
CAS RN: 3354-56-1
M. Wt: 176.25 g/mol
InChI Key: YMMMPVWXBAYISR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-allylphenol derivatives, including 2-allyl-6-isopropylphenol, typically involves catalytic reactions such as the palladium(II)-catalyzed hydroxyalkoxylation of o-allylphenols. This process can lead to various derivatives through isomerization and epoxidation, followed by oxirane opening, under specific catalytic and solvent conditions (Thiery et al., 2007). Such methodologies enable the functionalization of the allylphenol core, offering routes to synthesize the targeted 2-allyl-6-isopropylphenol by incorporating appropriate isopropyl substituents in the reaction design.

Molecular Structure Analysis

The molecular structure of 2-allylphenols, including substituent effects, has been studied through spectroscopic and theoretical methods. Intramolecular OH-π hydrogen bonding plays a significant role in determining the conformation and reactivity of these molecules. Substituents at the 4-position significantly affect the intramolecular hydrogen bond strength, influencing the electronic properties and stability of the molecule (Rademacher et al., 2005).

Chemical Reactions and Properties

2-Allylphenol derivatives undergo various chemical reactions, including oxidation, which can result in the formation of compounds with antifungal activity. Such reactions highlight the chemical versatility of 2-allylphenol derivatives, suggesting potential for 2-allyl-6-isopropylphenol to participate in similar chemical transformations (Qu et al., 2017).

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Synthesis of Substituted 2-Aroyl-3-Methylchromen-4-Ones : A method for synthesizing substituted 2-aroyl-3-methylchromen-4-ones from isovanillin was developed, involving O-Allylphenol prepared from isovanillin reacting with various α-bromoacetophenone to produce phenoxy-1-aroylethanones. This research highlights the role of 2-allylphenol derivatives in organic synthesis (Li et al., 2009).
    • High-Temperature Water Reactions : A study on the reactions of Allyl Phenyl Ether in high-temperature water showed diverse product distributions. This research indicates the potential of 2-allylphenol in hydrothermal processes (Bagnell et al., 1996).
  • Antifungal Activity :

    • Synthesis and Antifungal Activity Against Plant Pathogens : 2-Allylphenol was shown to be an effective fungicide against various plant pathogens. Its degradation products were studied, and one of them, 2-(2-hydroxypropyl) phenol, demonstrated significant inhibition of pathogen growth (Qu et al., 2017).
  • Analytical Applications :

    • Enzyme-Linked Immunosorbent Assay for Analysis in Strawberry Fruits : A monoclonal antibody-based assay was developed for analyzing 2-Allylphenol in strawberry fruits. This study highlights the importance of 2-Allylphenol in agricultural product analysis (Xia et al., 2010).
  • Pharmaceutical Research :

    • Antinociceptive and Antihyperalgesic Effects of Topical Propofol : A study found that topical propofol (2,6-diisopropylphenol) has antinociceptive and antihyperalgesic effects, suggesting its potential in pain management (Takechi et al., 2013).

Future Directions

2-Allyl-6-isopropylphenol is a versatile chemical compound used in scientific research. It finds application in various fields like pharmaceuticals, organic synthesis, and material science . Its role as an intermediate in the synthesis of Propofol related compounds and derivatives suggests potential future directions in medical and pharmaceutical research .

properties

IUPAC Name

2-propan-2-yl-6-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-6-10-7-5-8-11(9(2)3)12(10)13/h4-5,7-9,13H,1,6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMMPVWXBAYISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-6-isopropylphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LRH Klemm, DR Taylor - The Journal of Organic Chemistry, 1980 - ACS Publications
At 250-350 C in the presence of alumina, phenol (1) reacts with excess 1-propanol to give mainly (> 90%) C'-alkylation to form mono- to penta-n-propylphenols plus some O-alkylation …
Number of citations: 23 pubs.acs.org
Y Ohkatsu, T Matsuura, M Yamato - Polymer degradation and stability, 2003 - Elsevier
Phenolic antioxidants are well known for trapping peroxy radicals to prevent organic materials from oxidative degradation. It is also important, however, to trap alkyl radicals for …
Number of citations: 46 www.sciencedirect.com
J Schlüter, M Blazejak, L Hintermann - ChemCatChem, 2013 - Wiley Online Library
… Synthesis of 7-isopropyl-2-methyl-2,3-dihydrobenzofuran: Method A: Synthesis according to the general procedure, using 2-allyl-6-isopropylphenol (410 mg, 2.32 mmol) and aluminum …
I Filippov - 1998 - search.proquest.com
ProQuest Dissertations Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy submitted…
Number of citations: 2 search.proquest.com

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